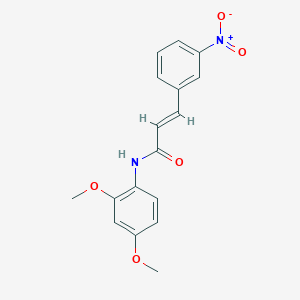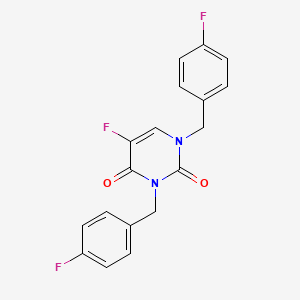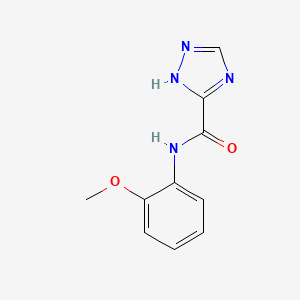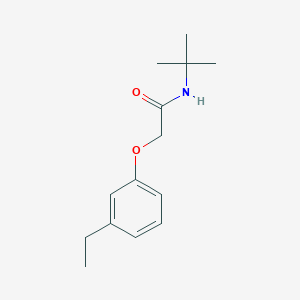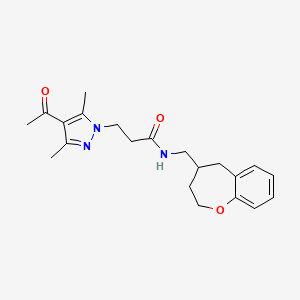
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone typically involves complex reactions, including the formation of benzodioxepin rings and attachment of nitrophenyl groups. For example, methods described involve various substitution reactions and the use of reagents such as Bredereck's reagent for selective formation, highlighting the intricate steps needed to construct such molecules (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a distorted conformation, with rings adopting specific orientations to accommodate substituents. For instance, studies have shown that such molecules can display non-parallel benzene rings and are involved in intramolecular π–π stacking, contributing to their stability and reactivity (Borbulevych, 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic addition and Michael-type reactions. Their reactivity is influenced by the presence of functional groups, such as nitro groups and methanone moieties, which can undergo transformations under specific conditions, leading to the formation of novel structures (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and conformation. X-ray diffraction methods have been employed to elucidate their crystal structure, revealing conformations such as distorted half-chairs and demonstrating the impact of molecular geometry on physical characteristics (Steward et al., 1973).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds are closely related to their molecular structure. Density functional theory (DFT) studies offer insights into the molecular electrostatic potential and frontier molecular orbitals, shedding light on physicochemical properties such as electronic distribution and potential reactivity sites (Huang et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-2-5-13(6-3-11)17(19)20)12-4-7-14-15(10-12)22-9-1-8-21-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBRTXPPDVLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5954178 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

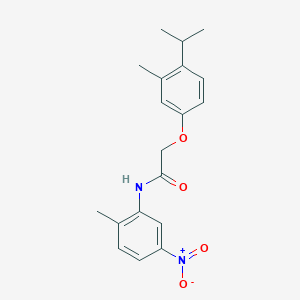
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
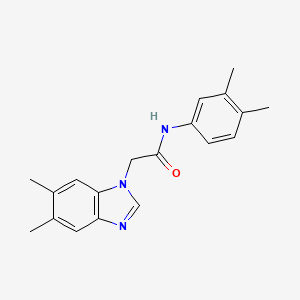
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)
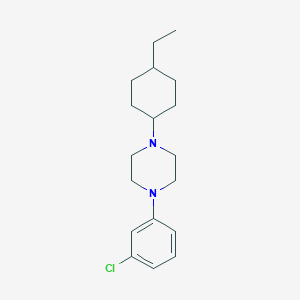
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
